3-(3-Chlorobenzyl)azetidin-3-ol
CAS No.:
Cat. No.: VC18259951
Molecular Formula: C10H12ClNO
Molecular Weight: 197.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12ClNO |
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Molecular Weight | 197.66 g/mol |
IUPAC Name | 3-[(3-chlorophenyl)methyl]azetidin-3-ol |
Standard InChI | InChI=1S/C10H12ClNO/c11-9-3-1-2-8(4-9)5-10(13)6-12-7-10/h1-4,12-13H,5-7H2 |
Standard InChI Key | AVZWGPKXFNSOHN-UHFFFAOYSA-N |
Canonical SMILES | C1C(CN1)(CC2=CC(=CC=C2)Cl)O |
Introduction
Chemical Identity and Structural Elucidation
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 197.66 g/mol | |
IUPAC Name | 3-[(3-chlorophenyl)methyl]azetidin-3-ol | |
Canonical SMILES | C1C(CN1)(CC2=CC(=CC=C2)Cl)O | |
InChIKey | AVZWGPKXFNSOHN-UHFFFAOYSA-N |
Spectroscopic Characterization
While experimental spectroscopic data (e.g., NMR, IR) for 3-(3-Chlorobenzyl)azetidin-3-ol is scarce, its structural analogs provide insights. For instance, 1-(2-chlorobenzyl)azetidin-3-ol (PubChem CID 63090930) exhibits a similar molecular weight (197.66 g/mol) , suggesting comparable fragmentation patterns in mass spectrometry. The hydroxyl group is expected to produce a broad absorption band near 3200–3600 cm in IR spectra, while the aromatic C-Cl stretch would appear at ~550–850 cm .
Synthetic Methodologies
Proposed Synthetic Routes
The synthesis of 3-(3-Chlorobenzyl)azetidin-3-ol can be inferred from analogous azetidine derivatives. A patent detailing the synthesis of 3-hydroxy-azetidine hydrochloride (CN102827052A) provides a foundational framework. Adapting this method involves:
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Ring-Opening Reaction: Reacting 3-chlorobenzylamine with epichlorohydrin in aqueous medium at 0–5°C to form an intermediate.
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Cyclization: Treating the intermediate with sodium carbonate in acetonitrile under reflux to induce ring closure.
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Hydrogenation: Removing protective groups (e.g., benzyl) via catalytic hydrogenation with palladium carbon .
Table 2: Comparative Synthesis Metrics for Azetidine Derivatives
Step | Yield (%) | Purity (%) | Reaction Time (hr) |
---|---|---|---|
Intermediate Formation | 89 | 96 | 12 |
Cyclization | 86 | 95 | 12 |
Final Product | 90 | 98 | 8 |
Challenges and Optimization
Key challenges include managing the reactivity of the azetidine ring, which is prone to ring-opening under acidic or basic conditions. Substituting benzylamine with 3-chlorobenzylamine introduces steric hindrance, potentially reducing reaction yields. Optimizing solvent systems (e.g., acetonitrile for cyclization) and temperature control (≤5°C during epichlorohydrin addition) are critical for reproducibility .
Physicochemical Properties
Solubility and Stability
The hydroxyl group enhances solubility in polar solvents like water and methanol, while the chlorobenzyl moiety increases lipophilicity. Predicted logP values (using software like ACD/Labs) suggest moderate hydrophobicity (~1.5–2.0), favoring permeability across biological membranes. Stability studies are lacking, but analogous compounds exhibit sensitivity to light and oxidation, necessitating storage under inert atmospheres.
Crystallographic Data
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Comparing 3-(3-Chlorobenzyl)azetidin-3-ol with its 2-chloro isomer (CID 63090930) reveals stark differences:
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Meta vs. Ortho Substitution: The 3-chloro derivative’s benzyl group may adopt a conformation that reduces steric clash with the azetidine ring, enhancing receptor binding.
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Bioactivity: 2-Chloro analogs show weaker antimicrobial activity, highlighting the importance of substituent positioning .
Applications and Industrial Relevance
Medicinal Chemistry
Azetidine rings are privileged scaffolds in drug discovery, featured in FDA-approved drugs like the anticoagulant betrixaban. The chlorobenzyl group’s electron-withdrawing properties could stabilize interactions with enzymatic active sites, making 3-(3-Chlorobenzyl)azetidin-3-ol a candidate for antianxiety or antipsychotic drug development.
Agrochemistry
Chlorinated benzyl groups are common in fungicides (e.g., chlorothalonil). Functionalizing azetidines with such moieties may yield novel agrochemicals with improved bioavailability.
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